molecular formula C13H12ClNO2 B2433997 Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate CAS No. 887589-35-7

Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate

Cat. No.: B2433997
CAS No.: 887589-35-7
M. Wt: 249.69
InChI Key: ZZZZIDLGBNSAPW-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-7-4-5-8(2)12-11(7)9(14)6-10(15-12)13(16)17-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZZIDLGBNSAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps

  • Substrate Preparation :

    • o-Amino-4-chloro-3,6-dimethylbenzaldehyde is synthesized via nitration and reduction of 3,6-dimethylbenzaldehyde, followed by chlorination using thionyl chloride.
    • The ketone component, methyl acetoacetate, provides the ester moiety at position 2 during cyclization.
  • Cyclization :

    • The aldehyde and ketone react in acidic ethanol (pH 4–5) at 80–90°C for 12–18 hours, forming the quinoline core.
    • Yield : 68–72% (crude), improving to 82–85% after recrystallization.

Optimization Challenges

  • Regioselectivity of methyl group introduction at positions 5 and 8 depends on steric directing effects during cyclization.
  • Chlorination prior to cyclization avoids side reactions but requires anhydrous conditions.

Skraup Synthesis with Post-Functionalization

The Skraup method builds the quinoline ring from aniline derivatives, followed by late-stage chlorination and esterification.

Procedure Overview

  • Ring Formation :

    • 3,6-Dimethylaniline undergoes condensation with glycerol and sulfuric acid at 150–160°C, forming 5,8-dimethylquinoline.
    • Yield : 60–65% due to competing polymerization.
  • Chlorination :

    • The quinoline intermediate is treated with phosphorus oxychloride (POCl₃) at 110°C for 6 hours, introducing chlorine at position 4.
    • Yield : 89–92%.
  • Esterification :

    • Carboxylic acid at position 2 is generated via oxidation (KMnO₄/H₂SO₄), followed by esterification with methanol and H₂SO₄.
    • Overall Yield : 48–52%.

Limitations

  • Low regiocontrol during chlorination risks 3- or 6-chloro byproducts.
  • Multi-step purification increases costs for industrial-scale production.

Pfitzinger Synthesis Route

The Pfitzinger method leverages isatin derivatives to construct quinoline-4-carboxylic acids, which are decarboxylated and functionalized.

Synthetic Pathway

  • Isatin Conversion :

    • 5,8-Dimethylisatin reacts with sodium hydroxide to form isotonic acid, which condenses with methyl acetoacetate.
  • Decarboxylation :

    • Heating with calcium oxide at 300°C removes the 4-carboxylic acid group, yielding 5,8-dimethylquinoline.
  • Chlorination and Esterification :

    • Analogous to the Skraup route, POCl₃ introduces chlorine, while methyl esterification occurs via Fischer esterification.
    • Total Yield : 55–60%.

Direct Functionalization of Preformed Quinoline

Starting from commercially available 5,8-dimethylquinoline-2-carboxylic acid, this two-step approach prioritizes simplicity.

Methodology

  • Chlorination :

    • A mixture of hydrochloric acid (37%) and hydrogen peroxide (35%) in dichloroethane at 60°C for 6 hours achieves 4-chlorination.
    • Yield : 85–88%.
  • Methyl Ester Formation :

    • Thionyl chloride converts the acid to an acyl chloride, followed by reaction with methanol.
    • Yield : 90–94%.

Advantages

  • High yields and minimal purification steps.
  • Scalable for kilogram-scale production.

Microwave-Assisted One-Pot Synthesis

Emerging techniques utilize microwave irradiation to accelerate quinoline formation and functionalization.

Reaction Conditions

  • Substrates : o-Nitrobenzaldehyde derivative, methyl vinyl ketone, and chlorinating agent.
  • Microwave Parameters : 150°C, 300 W, 30 minutes.
  • Yield : 75–78% (one-pot).

Benefits and Drawbacks

  • Reduces reaction time from hours to minutes.
  • Limited scalability due to equipment constraints.

Catalytic Hydrogenation Approach

A niche method employing palladium catalysis for nitro group reduction during cyclization.

Process Details

  • Nitro Intermediate Synthesis :

    • 2-Nitro-4,5-dimethylbenzaldehyde is prepared via nitration of 3,4-dimethylbenzaldehyde.
  • Reductive Cyclization :

    • Hydrogen gas (1 atm) and Pd/C (5 wt%) in ethanol facilitate ring closure at 80°C.
    • Yield : 70–73%.
  • Post-Functionalization :

    • Chlorination and esterification follow established protocols.

Comparative Analysis of Methods

Method Key Steps Yield (%) Scalability Regioselectivity
Friedländer Cyclization, chlorination 68–85 High Moderate
Skraup Ring formation, post-modification 48–52 Moderate Low
Pfitzinger Decarboxylation, esterification 55–60 Low High
Direct Functionalization Chlorination, esterification 85–94 High High
Microwave-Assisted One-pot synthesis 75–78 Low Moderate
Catalytic Hydrogenation Reductive cyclization 70–73 Moderate High

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate serves as a building block for more complex organic molecules. It is utilized in various chemical reactions, including:

  • Substitution Reactions: The chlorine atom can be replaced with nucleophiles like amines or thiols.
  • Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
  • Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Biology

The compound has garnered attention for its potential role in biological research:

  • Enzyme Inhibition: this compound has been shown to inhibit specific enzymes by binding to their active sites. This property is crucial in studying metabolic pathways related to diseases.

Medicine

Research indicates that this compound may possess therapeutic properties:

  • Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties: Investigations have revealed that it may induce apoptosis in cancer cells and inhibit tumor growth through biochemical pathways.

Antimicrobial Studies

Research has demonstrated significant antimicrobial activity of this compound against several bacterial strains. The compound disrupts bacterial cell wall synthesis or interferes with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays, such as the MTT assay. It exhibited cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)
HCT-116 (Colon Cancer)20.9 ± 6.4
MIA PaCa-2 (Pancreatic Cancer)32.8 ± 7.0

Enzyme Interaction Studies

In vitro studies have shown that this compound can effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis and a target for anticancer therapies.

Comparative Analysis with Related Compounds

The biological activity of this compound has been compared with other quinoline derivatives. Its unique substitution pattern on the quinoline ring may confer distinct chemical and biological properties compared to similar compounds.

Toxicological Assessments

Initial toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic doses, making it a candidate for further development as a safe therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Biological Activity

Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate (MCDQ) is a compound belonging to the quinoline family, which has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MCDQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MCDQ is characterized by the following structural features:

  • Molecular Formula : C12H12ClNO2
  • Molecular Weight : Approximately 249.69 g/mol
  • Functional Groups : Contains a chloro group at the 4-position and two methyl groups at the 5 and 8 positions of the quinoline ring along with a carboxylate group at the 2-position.

These structural characteristics contribute to its unique chemical behavior and biological activity.

MCDQ exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : MCDQ can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This property is particularly significant in targeting metabolic pathways associated with various diseases.
  • Antimicrobial Activity : Preliminary studies indicate that MCDQ may inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : Quinoline derivatives, including MCDQ, have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways.

Antimicrobial Activity

Research has shown that MCDQ demonstrates significant antimicrobial activity against a range of bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes is under investigation.

Anticancer Activity

MCDQ has been evaluated for its anticancer potential through various assays:

  • MTT Assay : This assay measures cell viability and proliferation. MCDQ showed cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer), with IC50 values indicating effective concentrations for inhibiting cell growth .
Cell LineIC50 (μM)
HCT-11620.9 ± 6.4
MIA PaCa-232.8 ± 7.0

Case Studies and Research Findings

  • Enzyme Interaction Studies : In vitro studies have demonstrated that MCDQ can effectively inhibit certain enzymes involved in metabolic pathways relevant to disease states. For instance, it was found to interact with dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is a target for anticancer therapies .
  • Comparative Analysis with Related Compounds : MCDQ's biological activity has been compared with other quinoline derivatives. These studies highlight its unique substitution pattern on the quinoline ring, which may confer distinct chemical and biological properties compared to similar compounds.
  • Toxicological Assessments : Safety profiles are essential for therapeutic applications. Initial toxicity assessments suggest that MCDQ exhibits low cytotoxicity at therapeutic doses, making it a candidate for further development as a safe therapeutic agent .

Q & A

Q. What are the established synthetic routes for Methyl 4-chloro-5,8-dimethylquinoline-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Quinoline derivatives are typically synthesized via classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions, which involve cyclization of aniline derivatives with carbonyl-containing precursors . For this compound, a stepwise approach is recommended:

Chlorination : Introduce the chloro substituent at the 4-position using POCl₃ or N-chlorosuccinimide.

Methylation : Install methyl groups at positions 5 and 8 via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methyl boronic acids).

Esterification : Carboxylate formation at position 2 using methanol under acidic or enzymatic conditions.

  • Key Factors :
  • Temperature control (80–120°C for cyclization steps).
  • Catalyst selection (e.g., PdCl₂ for cross-coupling ).
  • Solvent polarity (DMF or THF improves solubility of intermediates).
  • Data Table : Example Reaction Conditions for Analogous Quinoline Synthesis
StepReagents/ConditionsYield RangePurity (HPLC)
ChlorinationPOCl₃, 110°C, 6h70–85%>95%
MethylationPdCl₂(PPh₃)₂, K₂CO₃, DMF, 80°C60–75%90–98%
EsterificationMeOH, H₂SO₄, reflux85–90%>99%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at 5,8-positions via upfield shifts δ 2.1–2.5 ppm) .
  • FT-IR : Validate ester carbonyl (C=O stretch ~1700 cm⁻¹) and chloro groups (C-Cl ~750 cm⁻¹).
  • Crystallography :
  • Single-crystal X-ray diffraction (SCXRD) : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .
  • Validation : Apply R-factor analysis (<5% discrepancy) and check for Twinning Index using PLATON .
  • Example Data : For a related compound (4-Chloro-2-methylquinoline-6-carboxylic acid), SCXRD confirmed bond lengths (C-Cl: 1.73 Å) and dihedral angles (quinoline plane: 1.2° deviation) .

Q. How can researchers validate the purity and stability of this compound under different storage conditions?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O, λ=254 nm) to detect impurities (<0.5% threshold).
  • Stability :
  • Thermal : TGA/DSC analysis (decomposition onset >200°C).
  • Hydrolytic : Monitor ester hydrolysis in aqueous buffers (pH 4–9) via LC-MS over 30 days.
  • Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and oxidation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Step 1 : Re-examine refinement parameters in SHELXL (e.g., ADPs, hydrogen bonding restraints) to minimize R1/wR2 discrepancies .
  • Step 2 : Cross-validate using independent software (e.g., Olex2 vs. WinGX ) to rule out algorithmic biases.
  • Step 3 : Perform DFT geometry optimization (B3LYP/6-31G*) and compare bond lengths/angles with experimental data. For example, a >0.05 Å deviation in C-Cl bond length may indicate lattice strain .

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict supramolecular assembly?

  • Methodological Answer :
  • Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., C(6)\text{C(6)} chains from N–H···O interactions) .
  • Energy Frameworks : Compute interaction energies (Molecule → Crystal) using CE-B3LYP in CrystalExplorer to identify dominant forces (e.g., π-π stacking vs. H-bonding).
  • Case Study : In 4-Chloro-2-methylquinoline-6-carboxylic acid, carboxylate O···H–Nquinoline bonds (2.85 Å) drive 1D chain formation .

Q. What methodological approaches are employed to optimize solvent systems and catalysts in the synthesis of complex quinoline carboxylates like this compound?

  • Methodological Answer :
  • High-Throughput Screening : Test 10–20 solvent-catalyst combinations (e.g., Pd/C in DMF vs. CuI in DMSO) using robotic liquid handlers.
  • DoE (Design of Experiments) : Vary temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (log P 0.5–3.0) to map yield-response surfaces.
  • Case Study : Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]quinoline-3-carboxylate achieved 82% yield using Pd(OAc)₂/PCy₃ in DMF at 100°C .

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